5,6-Dihydro-5-fluorouracil

説明

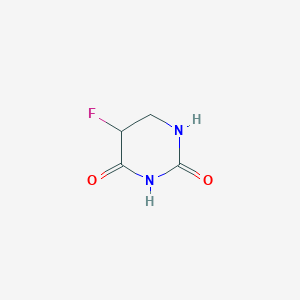

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-fluoro-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIRJKWTBBDDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90989678 | |

| Record name | 5-Fluoro-5,6-dihydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-06-0 | |

| Record name | 5,6-Dihydro-5-fluorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorodihydrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-5,6-dihydropyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUORO-5,6-DIHYDROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLP4LM9HXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,6-Dihydro-5-fluorouracil chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-5-fluorouracil (DHFU), a pyrimidone derivative, is the primary and rate-limiting catabolite of the widely used antineoplastic agent 5-fluorouracil (B62378) (5-FU). The enzymatic conversion of 5-FU to DHFU is catalyzed by dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme of critical importance in the pharmacology and toxicology of fluoropyrimidine-based chemotherapy.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and metabolic fate of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is structurally characterized by a hydrogenated pyrimidine (B1678525) ring with a fluorine atom at the 5th position. This modification from its parent compound, 5-fluorouracil, significantly alters its biological activity.

| Identifier | Value |

| IUPAC Name | 5-fluoro-1,3-diazinane-2,4-dione |

| Molecular Formula | C₄H₅FN₂O₂ |

| CAS Number | 696-06-0 |

| SMILES | C1C(C(=O)NC(=O)N1)F |

| InChI Key | RAIRJKWTBBDDAR-UHFFFAOYSA-N |

| Synonyms | 5-Fluorodihydrouracil, DHFU, 5-FUH₂, 5-Fluorodihydropyrimidine-2,4-dione |

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is presented below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Weight | 132.09 g/mol | [3] |

| Melting Point | Decomposes at 260 °C | [4] |

| logP | -1.2 | [5] |

| Water Solubility | 48.9 mg/mL | [5] |

| Solubility in Organic Solvents | DMSO: 43 mg/mL, DMF: 60 mg/mL, Ethanol (B145695): 0.8 mg/mL, PBS (pH 7.2): 8 mg/mL | [6] |

| pKa (Strongest Acidic) | 10.66 | [5] |

| Polar Surface Area | 58.2 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the chemical synthesis of this compound are detailed below.

1. Hydrogenation of 5-Fluorouracil [7]

This method involves the direct reduction of the C=C double bond in 5-fluorouracil.

-

Materials: 5-Fluorouracil, Methanol (B129727), 10 wt % Palladium on Carbon (Pd/C), Celite.

-

Procedure:

-

Dissolve 5-Fluorouracil (e.g., 790 mg, 6.1 mmol) in methanol (100 mL) with vigorous stirring for 1 hour.

-

Add 10 wt % Pd/C (e.g., 646 mg, 0.61 mmol) to the solution.

-

Stir the mixture under a hydrogen atmosphere at room temperature for 36 hours.

-

Dilute the reaction mixture with methanol and filter through Celite to remove the catalyst.

-

Concentrate the filtrate.

-

Recrystallize the product from water to yield a white solid. Note: This method may result in a mixture of this compound and 5,6-dihydrouracil due to hydrogenolysis of the C-F bond.

-

2. Facile Racemic Synthesis using p-Methoxybenzyl Protecting Groups [7]

This improved synthesis offers a more practical route to obtaining this compound.

-

Materials: 5-Fluorouracil, p-methoxybenzyl chloride, potassium carbonate, DMF, L-Selectride, THF, ceric ammonium (B1175870) nitrate (B79036), acetonitrile, water, chloroform, ethyl acetate (B1210297).

-

Procedure:

-

Protection: Protect the amide nitrogens of 5-FU with p-methoxybenzyl (PMB) groups by reacting with PMB-Cl in the presence of a base like K₂CO₃ in DMF.

-

Reduction: Reduce the PMB-protected 5-FU using a 1 M solution of L-Selectride in THF.

-

Deprotection: Dissolve the resulting 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil in acetonitrile. Add ceric ammonium nitrate and water and stir for 3 hours at room temperature.

-

Work-up: Evaporate the solvent. Redissolve the solid in water and wash with chloroform.

-

Extraction: Continuously extract the aqueous layer with ethyl acetate for 36 hours.

-

Purification: Evaporate the ethyl acetate and recrystallize the product from ethanol to yield a white solid.

-

Analysis of this compound in Biological Samples

A validated HPLC-UV method for the simultaneous determination of 5-fluorouracil and this compound in plasma is described below.[8]

-

Instrumentation: HPLC system with a UV diode array detector.

-

Chromatographic Conditions:

-

Column: Atlantis dC18, 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Isocratic elution.

-

Detection Wavelength: 205 nm for DHFU.

-

Internal Standard: Chlorouracil.

-

-

Sample Preparation:

-

Use small volume plasma samples.

-

Perform a simple extraction procedure.

-

-

Validation Parameters:

-

Limit of Quantification: 0.075 µg/mL for DHFU.

-

Linearity Range: 0.075 to 3.84 µg/mL for DHFU.

-

The method is accurate, precise, and stable.

-

Metabolic Pathway and Biological Significance

This compound is the initial and inactive metabolite of 5-fluorouracil. The catabolism of 5-FU is a critical determinant of its therapeutic efficacy and toxicity.

Role of Dihydropyrimidine Dehydrogenase (DPD)

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting over 80% of an administered dose to DHFU.[1][2] The activity of DPD exhibits significant inter-individual variability, which can lead to unpredictable 5-FU pharmacokinetics and severe toxicity in patients with DPD deficiency.[9][10]

Further Catabolism

Following its formation, this compound is further metabolized by dihydropyrimidinase to α-fluoro-β-ureidopropionic acid (FUPA). Subsequently, β-ureidopropionase converts FUPA to the final catabolite, α-fluoro-β-alanine (FBAL).[11][12]

Caption: Catabolic pathway of 5-fluorouracil.

Experimental Workflow: Analysis of DHFU in Plasma

The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples using HPLC.

Caption: HPLC workflow for DHFU analysis.

Conclusion

This compound is a key metabolite in the pharmacology of 5-fluorouracil. A thorough understanding of its chemical properties, synthesis, and metabolic pathways is crucial for optimizing fluoropyrimidine chemotherapy and mitigating its associated toxicities. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and clinicians working in the field of cancer drug development and personalized medicine.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound | C4H5FN2O2 | CID 121997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. Improved Chemical Syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorouracil Toxicity and DPYD: Overview, Clinical Implications of the Genetic Mutation, Testing for the Genetic Mutation [emedicine.medscape.com]

- 10. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

5,6-Dihydro-5-fluorouracil: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydro-5-fluorouracil (5-DHFU) is a principal and active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). The conversion of 5-FU to 5-DHFU, catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), is the rate-limiting step in the catabolism of 5-FU.[1][2] Understanding the physicochemical properties, metabolic fate, and biological activities of 5-DHFU is critical for optimizing 5-FU therapy, mitigating toxicity, and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, metabolic pathways, and relevant experimental protocols.

Chemical Identity and Synonyms

The Chemical Abstracts Service (CAS) number for this compound is 696-06-0 .[3][4] This unique numerical identifier is assigned to this specific chemical substance to ensure unambiguous identification in literature and databases.

The compound is also known by several synonyms, which are frequently encountered in scientific literature and chemical catalogs.

| Synonym | Source(s) |

| 5-DHFU | [3][5][6] |

| 5-Fluorodihydropyrimidine-2,4-dione | [3][5] |

| 5-Fluorodihydrouracil | [3][5][6] |

| 5-Fluoro-5,6-dihydrouracil | [3][6] |

| 5-FUH2 | [3][7] |

| Dihydrofluorouracil | [6] |

| (R)-5-fluoro-5,6-dihydrouracil | [6] |

| 5,6-dihydrofluorouracil | [6] |

| 5-dihydrofluorouracil | [6] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅FN₂O₂ | [3][4] |

| Molecular Weight | 132.09 g/mol | [4][7] |

| Appearance | White solid | [8] |

| Solubility | DMF: 60 mg/ml | [3] |

| DMSO: 53 mg/ml | [3] | |

| PBS (pH 7.2): 8 mg/ml | [3] | |

| Ethanol: 0.8 mg/ml | [3] | |

| UV max | 203 nm | [3] |

| SMILES | O=C1NC(NCC1F)=O | [3] |

| InChI | InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) | [3] |

Metabolism and Biological Significance

This compound is the initial and rate-limiting product of 5-fluorouracil catabolism, a reaction catalyzed by dihydropyrimidine dehydrogenase (DPD).[1][9] This enzymatic conversion is a critical determinant of 5-FU's pharmacokinetic profile and toxicity. Up to 80% of an administered dose of 5-FU is catabolized through this pathway in the liver.[2][10]

The metabolic cascade continues with the enzymatic conversion of 5-DHFU to α-fluoro-β-ureidopropionic acid (FUPA) and subsequently to α-fluoro-β-alanine (FBAL), which is then excreted in the urine.[1][11]

While often considered an inactive metabolite, this compound has demonstrated cytotoxic effects in its own right. For instance, it is cytotoxic to HaCaT keratinocytes with an IC50 of 13.5 µM.[3][5] In combination with 5-FU and a DPD inhibitor, it has been shown to reduce tumor growth in a rat colon carcinoma model.[3]

Experimental Protocols

Chemical Synthesis: Hydrogenation of 5-Fluorouracil

A common method for the chemical synthesis of this compound is the hydrogenation of 5-fluorouracil.[8][9]

Materials:

-

5-Fluorouracil (5-FU)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Celite

Procedure:

-

Dissolve 5-Fluorouracil (e.g., 790 mg, 6.1 mmol) in methanol (e.g., 100 mL) with vigorous stirring for 1 hour.[8]

-

Add 10% Pd/C catalyst (e.g., 646 mg, 0.61 mmol) to the solution.[8]

-

Stir the mixture under a hydrogen atmosphere at room temperature for 36 hours.[8][9]

-

Dilute the reaction mixture with methanol and filter through Celite to remove the catalyst.[8][9]

-

Concentrate the filtrate by evaporation.[8]

-

Recrystallize the resulting solid from water to yield the product as a white solid.[8]

Note: This method may result in a mixture of this compound and 5,6-dihydrouracil due to hydrogenolysis of the C-F bond.[8]

Quantification in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of uracil, 5,6-dihydrouracil, 5-fluorouracil, and this compound in human plasma.[12]

Sample Preparation:

-

Perform liquid-liquid extraction of plasma samples using a 10:1 (v/v) mixture of ethyl acetate (B1210297) and 2-propanol.[12]

-

Evaporate the organic layer to dryness.[12]

-

Reconstitute the dried extract in 0.1% formic acid.[12]

LC-MS/MS Analysis:

-

HPLC System: Inject a 10 µL aliquot of the reconstituted sample.[12]

-

Column: Atlantis dC18 column.[12]

-

Mobile Phase: 1.0 mM ammonium (B1175870) acetate, 0.5 mM formic acid, and 3.3% methanol.[12]

-

Detection: Multiple reaction monitoring (MRM) with positive ionization.[12]

This method has been validated following FDA guidelines and is suitable for clinical applications.[12]

Quantification in Human Serum by LC-MS/MS

An alternative method for quantification in human serum involves solid-phase extraction (SPE) followed by LC-MS/MS.[13][14]

Sample Pre-treatment:

-

Precipitate proteins by adding 900 µL of chilled acetonitrile (B52724) while vortexing.[13][14]

Solid-Phase Extraction (SPE):

-

Use a Strata®-X PRO SPE plate.[13]

-

Condition the plate with 1 mL of acetonitrile.[13]

-

Load the supernatant from the pre-treatment step and collect the eluate under vacuum.[13]

-

Dry the eluate under nitrogen and heat.[13]

-

Reconstitute the sample in the initial mobile phase.[13]

LC-MS/MS Analysis:

-

Column: Kinetex® PS C18 column.[13]

Signaling Pathways and Mechanism of Action of the Parent Compound (5-FU)

The cytotoxic effects of 5-fluorouracil, the parent compound of 5,6-DHFU, are mediated through multiple mechanisms, primarily the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[1][2][10] 5-FU is an anti-metabolite that disrupts the synthesis of essential cellular components.[15] Resistance to 5-FU has been linked to the activation of several signaling pathways, including JAK/STAT, Wnt, Notch, NF-κB, and Hedgehog.[15]

Conclusion

This compound is a key metabolite in the pharmacology of 5-fluorouracil. A detailed understanding of its chemical and biological properties is paramount for the fields of oncology and drug development. The experimental protocols provided herein offer a foundation for researchers to synthesize, quantify, and further investigate the role of this important compound. Future research may focus on elucidating the direct signaling effects of 5-DHFU and its potential as a therapeutic agent or a biomarker for 5-FU efficacy and toxicity.

References

- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs [mdpi.com]

- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - CAS - 696-06-0 | Axios Research [axios-research.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C4H5FN2O2 | CID 121997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

- 8. Improved Chemical Syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 11. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 12. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 15. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of 5-Fluorouracil to 5,6-Dihydro-5-fluorouracil: A Core Catabolic Pathway

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading from the widely used chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU) to its primary catabolite, 5,6-Dihydro-5-fluorouracil (DHFU). This conversion, catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), is the initial and rate-limiting step in the catabolism of 5-FU, playing a critical role in the drug's efficacy and toxicity. Understanding this pathway is paramount for optimizing 5-FU-based cancer therapies and developing strategies to mitigate adverse drug reactions.

The Central Role of Dihydropyrimidine Dehydrogenase (DPD)

The metabolic fate of 5-FU is predominantly dictated by its catabolism, with over 80-85% of an administered dose being funneled into an inactive pathway initiated by DPD.[1][2][3][4] DPD, encoded by the DPYD gene, catalyzes the reduction of 5-FU to DHFU.[5] This enzymatic step is crucial as it effectively removes the active drug from the pool available for anabolic activation, the pathway responsible for 5-FU's cytotoxic effects.[2] The balance between the catabolic and anabolic pathways of 5-FU is a key determinant of both its anti-tumor activity and its potential for causing severe toxicity.

The subsequent steps in the catabolic cascade involve the conversion of DHFU to α-fluoro-β-ureidopropionic acid (FUPA) and then to α-fluoro-β-alanine (FBAL), which are then excreted.[6]

Quantitative Data on the 5-FU to DHFU Metabolic Pathway

The following tables summarize key quantitative data related to the enzymatic conversion of 5-FU to DHFU and the plasma pharmacokinetics of these compounds.

| Parameter | Value | Reference |

| Enzyme | Dihydropyrimidine Dehydrogenase (DPD) | [7] |

| Substrate | 5-Fluorouracil (5-FU) | [7] |

| Michaelis-Menten Constant (Km) | 5 µM | [7] |

| Maximum Velocity (Vmax) | 1.5 nmol/min/mg protein | [7] |

Table 1: Enzyme Kinetics of Dihydropyrimidine Dehydrogenase with 5-FU. This table presents the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the interaction between DPD and its substrate, 5-FU. These parameters are fundamental in understanding the efficiency of 5-FU catabolism.

| Parameter | 5-FU | DHFU | Reference |

| Administration | Intravenous bolus (400 mg/m²) | - | [8] |

| Cmax (median) | 55.44 µg/mL | 6.23 µg/mL | [8] |

| AUC(0-2h) (median) | 11.59 h·µg/mL | 5.94 h·µg/mL | [8] |

| Administration | Protracted Venous Infusion (250 mg/m²/day) | - | [9] |

| AUC(0-10h) on day 5 | 728 ± 113 ng·h/mL | - | [9] |

Table 2: Plasma Pharmacokinetic Parameters of 5-FU and DHFU in Cancer Patients. This table provides a summary of the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) for both 5-FU and its primary metabolite, DHFU, following different administration routes of 5-FU in cancer patients.

Experimental Protocols

Measurement of 5-FU and DHFU in Plasma by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol outlines a method for the simultaneous quantification of 5-FU and DHFU in plasma samples, adapted from validated HPLC-UV methods.[1][10][11][12]

1. Sample Preparation: a. To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., 5-chlorouracil). b. Precipitate proteins by adding 1 mL of a mixture of isopropanol (B130326) and ethyl acetate (B1210297) (15:85, v/v). c. Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1] b. Mobile Phase: Isocratic elution with a mixture of 10 mM potassium phosphate (B84403) buffer (pH 6.8) and methanol (B129727) (98:2, v/v). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV detector set at 266 nm for 5-FU and 205 nm for DHFU.[1] f. Quantification: Create a calibration curve using standards of known concentrations of 5-FU and DHFU. The concentration in the samples is determined by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

Determination of 5-FU Degradation Rate in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes an ex vivo assay to assess the catabolic activity of DPD in intact PBMCs, which serves as a surrogate for systemic DPD activity.[13][14]

1. Isolation of PBMCs: a. Collect whole blood in heparinized tubes. b. Isolate PBMCs using density gradient centrifugation (e.g., using Ficoll-Paque). c. Wash the isolated PBMCs twice with phosphate-buffered saline (PBS). d. Resuspend the cells in a suitable cell culture medium (e.g., RPMI-1640) and determine the cell count and viability.

2. Incubation with 5-FU: a. Adjust the cell suspension to a concentration of 1 x 106 viable cells/mL. b. Add 5-FU to a final concentration of 10 µM. c. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. d. Collect aliquots of the cell suspension at different time points (e.g., 0, 30, 60, and 120 minutes). e. Immediately stop the reaction by adding an ice-cold solution to precipitate proteins and lyse the cells.

3. Analysis of 5-FU Concentration: a. Centrifuge the samples to remove cell debris. b. Analyze the supernatant for the remaining 5-FU concentration using a validated method such as HPLC-UV or LC-MS/MS as described previously.

4. Calculation of Degradation Rate: a. Plot the concentration of 5-FU against time. b. The degradation rate is calculated from the slope of the linear portion of the curve and is typically expressed as pmol of 5-FU consumed per minute per 106 cells.

Visualizations of the 5-FU Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of 5-FU.

Caption: The catabolic pathway of 5-Fluorouracil (5-FU).

References

- 1. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorouracil Therapy and DPYD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plasma concentrations of 5-fluorouracil and its metabolites in colon cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma concentrations of 5-fluorouracil and F-β-alanine following oral administration of S-1, a dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, as compared with protracted venous infusion of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Dihydropyrimidine Dehydrogenase in 5,6-Dihydro-5-fluorouracil Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (B62378) (5-FU) remains a cornerstone of chemotherapy for various solid tumors. Its efficacy is intrinsically linked to its metabolic activation to cytotoxic nucleotides that disrupt DNA and RNA synthesis. However, the catabolic pathway, primarily governed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), plays a pivotal role in modulating the bioavailability and toxicity of 5-FU. This technical guide provides an in-depth exploration of the role of DPD in the formation of 5,6-Dihydro-5-fluorouracil (DHFU), the initial and rate-limiting step in 5-FU catabolism. Understanding this crucial enzymatic process is paramount for optimizing fluoropyrimidine therapy, predicting patient response, and mitigating adverse drug reactions.

Dihydropyrimidine dehydrogenase, encoded by the DPYD gene, is responsible for the NADPH-dependent reduction of 5-FU to the inactive metabolite DHFU.[1][2] This conversion accounts for the elimination of over 80-85% of an administered 5-FU dose, thereby controlling the amount of parent drug available for anabolic activation.[3][4] Genetic variations in the DPYD gene can lead to DPD deficiency, a condition that significantly impairs 5-FU clearance and can result in severe, life-threatening toxicity.[5][6] This guide will delve into the quantitative aspects of DPD activity, detailed experimental protocols for its assessment, and the signaling pathways and workflows involved in its investigation.

Quantitative Data on DPD Activity and 5-FU Metabolism

The enzymatic activity of DPD is a critical determinant of 5-FU pharmacokinetics. Variations in DPD function, often due to genetic polymorphisms, can lead to significant inter-individual differences in drug clearance and exposure.

Table 1: Dihydropyrimidine Dehydrogenase (DPD) Activity in Human Tissues

| Tissue Type | Mean DPD Activity (nmol/min/mg protein) | Standard Deviation | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | 0.425 | ± 0.124 | [7] |

| Liver | 0.360 | ± 0.182 | [7] |

Table 2: Impact of DPD Expression on 5-Fluorouracil (5-FU) Cytotoxicity

| Cell Line | DPYD Expression | 5-FU IC50 (µM) | Reference |

| HEK293T/c17 | Wild-Type (Transfected) | 8.4 | [4][8] |

| HEK293T/c17 | Untransfected | 3.0 | [4][8] |

| HEK293T/c17 | Empty Vector | 1.7 | [4][8] |

| HEK293T/c17 | DPYD*2A Variant | 3.6 | [4][8] |

Table 3: Effect of DPYD*2A Genotype on 5-FU Clearance

| Patient Group | Mean 5-FU Clearance (ml/min) | Standard Deviation | Reference |

| Control Patients | 1293 | ± 302 | [9] |

| DPYD*2A Heterozygous Patient | 520 | N/A | [9] |

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathway and the experimental procedures used to study it is essential for a comprehensive understanding of DPD's role in DHFU formation.

Caption: Metabolic pathway of 5-fluorouracil (5-FU).

Caption: Experimental workflow for assessing DPD's role in DHFU formation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments for investigating the role of DPD in DHFU formation.

Dihydropyrimidine Dehydrogenase (DPD) Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from methodologies described in the literature and is designed to measure the rate of 5-FU conversion to DHFU.[1][10]

a. Isolation of PBMCs:

-

Collect whole blood from patients in heparinized tubes.

-

Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase undisturbed.

-

Collect the mononuclear cell layer and wash with PBS.

-

Centrifuge at 100 x g for 10 minutes and discard the supernatant. Repeat the wash step twice.

-

Resuspend the final PBMC pellet in a suitable buffer for cytosol preparation.

b. Preparation of Cytosol:

-

Resuspend the PBMC pellet in a hypotonic lysis buffer.

-

Homogenize the cells using a Dounce homogenizer or by sonication on ice.

-

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

-

Carefully collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).

c. Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

NADPH

-

MgCl₂

-

2-mercaptoethanol

-

Radiolabeled [¹⁴C]5-FU

-

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a specific amount of the cytosolic protein extract.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

d. Analysis of Reaction Products:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant using reverse-phase high-performance liquid chromatography (HPLC) with a radiodetector.

-

Quantify the amount of [¹⁴C]DHFU formed.

-

Express DPD activity as nmol of DHFU formed per minute per mg of protein.

Quantification of this compound (DHFU) in Human Plasma by LC-MS/MS

This protocol provides a sensitive and specific method for the simultaneous quantification of 5-FU and DHFU in plasma samples.[1]

a. Sample Preparation:

-

To a 100 µL aliquot of human plasma, add an internal standard solution (e.g., ¹³C,¹⁵N₂-labeled 5-FU and DHFU).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Perform liquid-liquid extraction with a solvent mixture (e.g., 10:1 ethyl acetate-2-propanol).

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 0.1% formic acid).

b. LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography system.

-

Separate the analytes on a suitable column (e.g., Atlantis dC18) using a gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and formic acid in water and methanol.

-

Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive ionization.

-

Monitor specific precursor-to-product ion transitions for 5-FU, DHFU, and their respective internal standards.

c. Data Analysis:

-

Construct calibration curves using known concentrations of 5-FU and DHFU.

-

Calculate the concentrations of 5-FU and DHFU in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curves.

DPYD Genotyping by Allele-Specific PCR (AS-PCR)

This protocol outlines a method for detecting common functional variants in the DPYD gene, such as DPYD2A (c.1905+1G>A).[11]

a. DNA Extraction:

-

Extract genomic DNA from whole blood or PBMCs using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted DNA and assess its purity using spectrophotometry.

b. Allele-Specific PCR:

-

Design two sets of primers for each variant to be tested: one specific for the wild-type allele and one for the variant allele. A common reverse primer is typically used.

-

Prepare two separate PCR reaction mixtures for each sample, one for the wild-type allele and one for the variant allele. Each reaction mixture should contain:

-

Genomic DNA

-

Allele-specific forward primer

-

Common reverse primer

-

Taq DNA polymerase

-

dNTPs

-

PCR buffer

-

-

Perform PCR using a thermal cycler with an optimized cycling protocol (denaturation, annealing, and extension steps).

c. Analysis of PCR Products:

-

Analyze the PCR products by agarose (B213101) gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).

-

The presence or absence of a PCR product in the wild-type and variant allele reactions will determine the genotype of the individual (homozygous wild-type, heterozygous, or homozygous variant).

-

Alternatively, capillary electrophoresis can be used for a more automated and high-throughput analysis.

Conclusion

Dihydropyrimidine dehydrogenase is a critical enzyme in the metabolism of 5-fluorouracil, converting it to its inactive metabolite, this compound. The activity of DPD is a major determinant of 5-FU clearance and, consequently, its efficacy and toxicity. This technical guide has provided a comprehensive overview of the quantitative aspects of DPD function, detailed experimental protocols for its investigation, and visual representations of the metabolic and experimental pathways. For researchers, scientists, and drug development professionals, a thorough understanding of the role of DPD is indispensable for the advancement of personalized medicine in oncology, with the ultimate goal of maximizing therapeutic benefit while minimizing harm for patients undergoing fluoropyrimidine-based chemotherapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reduced 5-FU clearance in a patient with low DPD activity due to heterozygosity for a mutant allele of the DPYD gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydropyrimidine dehydrogenase activity and the IVS14+1G>A mutation in patients developing 5FU-related toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jpp.krakow.pl [jpp.krakow.pl]

5,6-Dihydro-5-fluorouracil: An In-Depth Technical Guide to an Inactive Metabolite of 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for various solid tumors, undergoes extensive and complex metabolic processing following administration. A predominant metabolic fate of 5-FU is its conversion to 5,6-Dihydro-5-fluorouracil (DHFU). This technical guide provides a comprehensive overview of DHFU as an inactive metabolite, detailing its formation, pharmacokinetic profile, and the experimental methodologies used in its study. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the critical role of 5-FU catabolism in its overall pharmacology.

More than 80% of an administered dose of 5-FU is rapidly catabolized in the liver by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). This conversion to DHFU is the initial and rate-limiting step in the breakdown of 5-FU.[1][2][3] DHFU is widely considered to be an inactive metabolite, lacking the cytotoxic effects of its parent compound.[3] The subsequent metabolic cascade involves the conversion of DHFU to α-fluoro-β-ureidopropionic acid (FUPA) and finally to α-fluoro-β-alanine (FBAL).[3] While DHFU itself is inactive, downstream metabolites, such as FBAL, have been implicated in some of the toxic side effects associated with 5-FU therapy, including neurotoxicity.

The activity of DPD is a major determinant of 5-FU's pharmacokinetic variability, influencing its efficacy and toxicity profile.[4] Consequently, the measurement of DPD activity and the quantification of 5-FU and DHFU levels in biological matrices are crucial for personalizing 5-FU therapy and mitigating adverse events.

Data Presentation

Pharmacokinetic Parameters of 5-Fluorouracil (5-FU) and this compound (DHFU)

The pharmacokinetic profiles of 5-FU and its primary metabolite, DHFU, are characterized by rapid clearance and significant inter-individual variability. The following table summarizes key pharmacokinetic parameters observed in colorectal cancer patients following intravenous bolus administration of 5-FU.

| Parameter | 5-FU (370 mg/m²) | DHFU (from 370 mg/m² 5-FU) |

| Cmax (µg/mL) | 48.41 ± 7.69 | 5.26 ± 0.55 |

| AUC (h·µg/mL) | 13.61 ± 2.30 | 8.75 ± 1.24 |

| Half-life (t½β) (h) | 0.21 ± 0.02 | Not Reported |

| Tmax (h) | 0.083 (5 min) | 0.69 ± 0.06 |

| Total Body Clearance (CLTB) (L/h/m²) | 25.43 ± 2.3 | Not Applicable |

Data presented as mean ± standard deviation. Data sourced from a study in colorectal cancer patients.

In Vitro Cytotoxicity Data

While direct IC50 values for DHFU are not widely reported in the literature, its status as an inactive metabolite is supported by studies on similar 5-FU derivatives. For instance, 5-fluoro-1-acetic acid (5-FA), a derivative of 5-FU, demonstrated significantly lower cytotoxicity compared to the parent compound. In several cancer cell lines, the IC50 value for 5-FA could not be determined even at concentrations up to 1 mM, whereas 5-FU exhibited potent cytotoxicity with IC50 values in the micromolar range.[5] This underscores the critical importance of the uracil (B121893) ring structure for cytotoxic activity, a feature that is lost in the conversion to DHFU.

Experimental Protocols

Determination of Dihydropyrimidine Dehydrogenase (DPD) Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a common radioassay method for measuring DPD activity.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.

-

[6-¹⁴C]5-fluorouracil

-

NADPH

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer with dithiothreitol (B142953) and MgCl₂)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.

-

Cell Lysis: Resuspend the PBMC pellet in a lysis buffer and disrupt the cells by sonication or freeze-thaw cycles.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

-

Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) with the reaction buffer, NADPH, and [6-¹⁴C]5-fluorouracil.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Separation of Metabolites: Separate the radiolabeled DHFU from the unreacted 5-FU. This can be achieved by various methods, including solid-phase extraction or high-performance liquid chromatography (HPLC).

-

Quantification: Add the fraction containing DHFU to a scintillation vial with a scintillation cocktail.

-

Measurement: Measure the radioactivity using a liquid scintillation counter.

-

Calculation of Activity: Calculate the DPD activity as the amount of DHFU formed per unit of time per milligram of protein (e.g., pmol/min/mg protein).

Quantification of 5-Fluorouracil (5-FU) and this compound (DHFU) in Human Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical reversed-phase HPLC method for the simultaneous quantification of 5-FU and DHFU.

Materials:

-

Human plasma samples

-

5-FU and DHFU analytical standards

-

Internal standard (e.g., 5-chlorouracil)

-

Acetonitrile

-

Phosphate buffer (e.g., potassium dihydrogen phosphate)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

-

HPLC system with a UV or diode-array detector

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a known volume of plasma, add the internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.

-

Extract 5-FU and DHFU from the supernatant using either liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of phosphate buffer and an organic modifier like methanol or acetonitrile. The exact composition should be optimized for the specific column and system.

-

Flow Rate: Typically 0.8 to 1.2 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).

-

Detection Wavelength: Monitor the absorbance at a wavelength where both 5-FU and DHFU have significant absorbance (e.g., around 210 nm for DHFU and 260 nm for 5-FU). A diode-array detector allows for simultaneous monitoring at multiple wavelengths.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of 5-FU and DHFU.

-

Process the calibration standards in the same manner as the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentrations of 5-FU and DHFU in the patient samples by interpolating their peak area ratios from the calibration curve.

-

Analysis of 5-Fluorouracil and its Metabolites in Urine

This protocol provides a general approach for analyzing 5-FU and its metabolites in urine, which can be adapted for HPLC or NMR-based methods.

Materials:

-

Urine samples

-

Analytical standards for 5-FU, DHFU, FUPA, and FBAL

-

For HPLC: Solvents and buffers as described in the plasma analysis protocol.

-

For ¹⁹F NMR: Deuterated water (D₂O) and a suitable internal standard (e.g., trifluoroacetic acid).

Procedure:

-

Sample Collection and Storage: Collect urine samples over a defined period (e.g., 24 hours) and store them at -20°C or lower until analysis.

-

Sample Preparation (for HPLC):

-

Thaw urine samples and centrifuge to remove any particulate matter.

-

Dilute the urine sample with the mobile phase or a suitable buffer.

-

Direct injection onto the HPLC system may be possible, or a simple solid-phase extraction step can be used for sample clean-up and concentration if necessary.

-

-

Sample Preparation (for ¹⁹F NMR):

-

Thaw urine samples.

-

Add a known amount of D₂O for the field frequency lock and an internal standard for quantification.

-

The sample can often be analyzed directly without further preparation.

-

-

Analysis:

-

HPLC: Use chromatographic conditions similar to those for plasma analysis, potentially with adjustments to the gradient to resolve all metabolites of interest.

-

¹⁹F NMR: Acquire the ¹⁹F NMR spectrum. The different fluorine-containing metabolites will have distinct chemical shifts, allowing for their simultaneous identification and quantification based on the integral of their respective signals relative to the internal standard.

-

-

Data Analysis:

-

For both methods, calculate the concentration of each metabolite in the urine.

-

The total urinary excretion of each compound can be determined by multiplying the concentration by the total urine volume collected over the specified time period.

-

Visualizations

5-FU Metabolic Pathway

Caption: Catabolic pathway of 5-Fluorouracil to its inactive metabolites.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical workflow for analyzing the pharmacokinetics of 5-FU and DHFU.

Logical Relationship of DPD Activity and 5-FU Metabolism

Caption: Logical flow of DPD activity's impact on 5-FU metabolism and clinical outcome.

References

- 1. Analysis of 5-fluorouracil in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolites of 5-fluorouracil in plasma and urine, as monitored by 19F nuclear magnetic resonance spectroscopy, for patients receiving chemotherapy with or without methotrexate pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. Relationship between plasma concentrations of 5-fluorouracil and 5-fluoro-5,6-dihydrouracil and toxicity of 5-fluorouracil infusions in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and initial characterization of 5,6-Dihydro-5-fluorouracil

Discovery and Initial Characterization

Introduction

5,6-Dihydro-5-fluorouracil (5-DHFU) is the primary and rate-limiting catabolite of the widely used antineoplastic drug 5-fluorouracil (B62378) (5-FU)[1][2]. First synthesized in 1957, 5-FU remains a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers[1][3]. The clinical efficacy and toxicity of 5-FU are intricately linked to its metabolic conversion. The enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) is responsible for converting 5-FU to 5-DHFU, a compound with significantly lower cytotoxicity[1][4]. This conversion is a critical step in the detoxification pathway of 5-FU, and variations in DPD activity can lead to severe toxicity in patients[1]. This technical guide provides a detailed overview of the discovery, synthesis, physicochemical properties, and biological characterization of this compound.

Discovery as a Metabolite of 5-Fluorouracil

Following the discovery of 5-fluorouracil, subsequent metabolic studies revealed that a significant portion of the administered drug is rapidly catabolized in the body[5]. Early investigations into the metabolic fate of 5-FU identified this compound as the major product of its breakdown[5][6]. This catabolic process is primarily carried out in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD)[5][6]. The initial identification of 5-DHFU was crucial in understanding the pharmacokinetics of 5-FU and the mechanisms underlying its therapeutic index and toxicity profile. It was established that over 80% of an administered dose of 5-FU is converted to 5-DHFU[6].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H5FN2O2 | [7] |

| Molecular Weight | 132.09 g/mol | [8] |

| CAS Number | 696-06-0 | [7] |

| Melting Point | 228-230 °C | [9] |

| Solubility | DMF: 60 mg/ml, DMSO: 53 mg/ml, Ethanol (B145695): 0.8 mg/ml, PBS (pH 7.2): 8 mg/ml | [7] |

| pKa | Data not available in the search results | |

| LogP | Data not available in the search results |

Synthesis of this compound

The synthesis of this compound has been approached through several methods, including direct hydrogenation of 5-fluorouracil and more complex chemical syntheses involving protecting groups.

Hydrogenation of 5-Fluorouracil

A straightforward approach to synthesizing 5-DHFU is the hydrogenation of the C5-C6 double bond of 5-FU.

Experimental Protocol:

-

Materials: 5-Fluorouracil, Methanol (B129727), 10% Palladium on carbon (Pd/C), Hydrogen gas, Celite.

-

Procedure:

-

Dissolve 5-Fluorouracil (790 mg, 6.1 mmol) in methanol (100 mL) with vigorous stirring for 1 hour.

-

Add 10 wt % Pd/C (646 mg, 0.61 mmol) to the solution.

-

Stir the mixture under a hydrogen atmosphere at room temperature for 36 hours.

-

Dilute the reaction mixture with methanol and filter through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the product.

-

Recrystallize the product from water.

-

-

Yield: This method yields a white solid (530 mg, 66%) which is an inseparable 85:15 mixture of this compound and 5,6-dihydrouracil, as determined by 1H NMR integration[1][4].

Synthesis via Protected Intermediates

A more practical and higher-purity synthesis involves the use of protecting groups followed by reduction.

Experimental Protocol:

-

Step 1: Protection of 5-Fluorouracil

-

The amide nitrogens of 5-FU are protected with p-methoxybenzyl (PMB) groups to improve solubility and prevent side reactions.

-

-

Step 2: Reduction with L-Selectride

-

The protected 5-FU is then reduced using L-Selectride (lithium tri-sec-butylborohydride).

-

-

Step 3: Deprotection

-

The protecting groups are removed to yield this compound.

-

-

Detailed procedure for a similar synthesis starting from 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil:

-

Dissolve 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil (1.26 g, 3.39 mmol) in acetonitrile (B52724) (20 mL).

-

Add ceric ammonium (B1175870) nitrate (B79036) (7.43 g, 13.55 mmol) followed by water (7 mL).

-

Stir the reaction at room temperature for 3 hours until completion is confirmed by TLC analysis (2:1 EtOAc/hexanes).

-

Evaporate the solvent.

-

Redissolve the resulting solid in water (20 mL) and wash with chloroform (B151607) (3 x 50 mL).

-

Continuously extract the aqueous layer with ethyl acetate (B1210297) for 36 hours using a liquid-liquid continuous extractor.

-

Evaporate the ethyl acetate.

-

Recrystallize the product from ethanol to isolate this compound as a white solid (140 mg, 31%)[1].

-

Spectroscopic Characterization

The structure of this compound has been confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (500 MHz, DMF-d7) | δ: 10.49 (br. s, 1H), 7.71 (br. s, 1H), 5.26 (ddd, J = 47.2, 7.7, 5.1 Hz, 1H), 3.79 (dddd, J = 20.9, 13.1, 5.0, 3.1 Hz, 1H), 3.60 (dddd, J = 12.8, 12.7, 7.7, 2.4 Hz, 1H)[1] |

| ¹³C NMR (125 MHz, DMF-d7) | δ: 168.2 (d, J = 20.2 Hz), 154.0, 84.5 (d, J = 178.7 Hz), 42.1 (d, J = 25.2 Hz)[1] |

| HRMS (ESI+) | Calculated for C4H6FN2O2 [M+H]⁺: 133.0413, Found: 133.0420[1] |

Biological Activity and Mechanism of Action

Role as a Metabolite of 5-Fluorouracil

The primary biological relevance of this compound is its role as the main catabolite of 5-fluorouracil. The conversion of 5-FU to 5-DHFU is catalyzed by dihydropyrimidine dehydrogenase (DPD) and is the rate-limiting step in 5-FU catabolism[1][6]. This metabolic inactivation is essential for preventing the accumulation of toxic levels of 5-FU in the body[1].

Independent Biological Activity

While 5-DHFU is significantly less cytotoxic than its parent compound, it is not entirely inert.

-

Cytotoxicity: this compound has demonstrated cytotoxic activity against HaCaT keratinocytes with an IC50 of 13.5 μM[7][10].

-

Antitumor Activity: In a rat colon cancer model, intravenous administration of this compound (90 mg/kg/wk) in combination with 5-fluorouracil and the DPD inhibitor eniluracil (B1684387) was shown to slow tumor growth[7][10].

Enzymatic Kinetics

A study on the biologically active (R)-isomer of 5-DHFU revealed the following kinetic parameters for its interaction with key metabolic enzymes:

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Dihydropyrimidine Dehydrogenase (DPDase) | (R)-5-fluoro-5,6-dihydrouracil | 210 | 0.026 | 124 |

| Dihydropyrimidine Dehydrogenase (DPDase) | 5-Fluorouracil (reduction) | 0.70 | 3 | 4.29 x 10⁶ |

| Dihydropyrimidine Aminohydrolase (DPHase) | (R)-5-fluoro-5,6-dihydrouracil | 130 | 126 | 9.69 x 10⁵ |

These data indicate that DPDase catalyzes the reduction of 5-FU much more efficiently than the oxidation of (R)-5-DHFU[11]. Conversely, (R)-5-DHFU is a very efficient substrate for hydrolysis by DPHase[11].

Conclusion

This compound is a crucial molecule in the pharmacology of 5-fluorouracil. Its discovery as the primary catabolite of 5-FU was a significant step in understanding the drug's metabolism and toxicity. While possessing substantially lower cytotoxicity than its parent compound, 5-DHFU is not biologically inert and exhibits some level of antitumor activity. The synthesis of pure 5-DHFU is essential for further research into its biological effects and for its use as a reference standard in pharmacokinetic studies of 5-FU. This technical guide has provided a comprehensive overview of the discovery, synthesis, properties, and biological role of this compound, serving as a valuable resource for researchers and professionals in the field of drug development and cancer therapy.

References

- 1. Improved Chemical Syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | C4H5FN2O2 | CID 121997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Others 16 | 696-06-0 | Invivochem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of 5,6-Dihydro-5-fluorouracil in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-5-fluorouracil (DHFU), also known as 5-FUH2, is the primary and inactive metabolite of the widely utilized chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). The conversion of 5-FU to DHFU is the initial and rate-limiting step in its catabolism, a process mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). A thorough understanding of the pharmacokinetics of DHFU is of paramount importance in the development and clinical application of 5-FU. The pharmacokinetic profile of DHFU significantly influences the overall disposition and clearance of 5-FU, as the majority of an administered 5-FU dose is rapidly converted to this metabolite. Furthermore, variability in DPD activity, which can be attributed to genetic polymorphisms or drug-drug interactions, directly impacts the rate of DHFU formation, consequently affecting the efficacy and toxicity of 5-FU.

This technical guide provides a comprehensive examination of the pharmacokinetics of DHFU in preclinical models. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental methodologies, and visual representations of critical processes.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in preclinical rat and mouse models following the administration of 5-fluorouracil.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units | 5-FU Dose | Route of Administration | Reference |

| Cmax | 2.90 - 3.85 | µg/mL | 100 mg/kg | Intravenous | [1] |

| Tmax | 45 - 60 | min | 100 mg/kg | Intravenous | [1] |

| AUC | 321.8 - 384.0 | µg·h/mL | 100 mg/kg | Intravenous | [1] |

| Half-life (t1/2) | 68 - 83 | min | 100 mg/kg | Intravenous | [1] |

| Clearance (CL) | 261 - 320 | mL/h/kg | 100 mg/kg | Intravenous | [1] |

| Mean Residence Time (MRT) | 102 - 110 | min | 100 mg/kg | Intravenous | [1] |

Table 2: Pharmacokinetic Observations of this compound in Mice

| Observation | Condition | 5-FU Dose | Route of Administration | Reference |

| Cmax Decrease | Up to 47% with liver damage | 10, 30, and 90 mg/kg | Not specified | [2] |

| AUC Decrease | Up to 61% with liver damage | 10, 30, and 90 mg/kg | Not specified | [2] |

Experimental Protocols

A clear and detailed understanding of the experimental methodologies employed is essential for the accurate interpretation and replication of pharmacokinetic studies. This section outlines typical protocols utilized in preclinical investigations of DHFU.

1. Animal Models

-

Species: Sprague-Dawley rats and ICR mice are frequently used preclinical models for studying the pharmacokinetics of 5-FU and its metabolites.[1][2]

-

Health Status: While healthy animals are generally used, models with specific pathologies, such as induced liver impairment, can be employed to investigate the influence of such conditions on DHFU pharmacokinetics.[2]

-

Housing and Acclimatization: Standard laboratory conditions are maintained, including controlled temperature and humidity, a 12-hour light/dark cycle, and ad libitum access to food and water. A suitable period of acclimatization is provided to the animals before the initiation of the experiment.

2. Dosing

-

Drug Administered: As DHFU is a metabolite, 5-fluorouracil is the compound administered to the preclinical models.

-

Dose: In rats, a typical intravenous dose of 5-FU is 100 mg/kg.[1] In mice, a range of doses, from 10 to 90 mg/kg, has been utilized in pharmacokinetic studies.[2]

-

Route of Administration: The intravenous route is commonly chosen for 5-FU administration to ensure 100% bioavailability and to bypass absorption-related variability.[1]

3. Sample Collection

-

Matrix: Blood is the primary biological matrix collected for the analysis of DHFU concentrations.

-

Collection Sites: In rodents, blood samples are typically collected via the jugular vein or the tail vein.

-

Time Points: A serial blood sampling schedule is implemented at various time points post-5-FU administration to adequately characterize the concentration-time profile of DHFU, including its formation and elimination phases.

4. Analytical Methods

-

Technique: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the analytical methods of choice for the sensitive and specific quantification of DHFU in biological matrices.

-

Sample Preparation: A sample preparation step, often involving protein precipitation followed by liquid-liquid or solid-phase extraction, is performed to remove interfering substances from the plasma before instrumental analysis.

-

Validation: The analytical methods are rigorously validated to ensure they meet the required standards for linearity, accuracy, precision, and sensitivity. A lower limit of quantification (LLOQ) for DHFU in rat plasma has been reported to be 0.1 µg/mL.[1]

Visualizations

Metabolic Pathway of 5-Fluorouracil

The following diagram illustrates the catabolic pathway of 5-fluorouracil, emphasizing the formation of this compound.

Experimental Workflow for Preclinical Pharmacokinetic Studies

This diagram provides a schematic representation of the typical workflow involved in a preclinical pharmacokinetic study of DHFU.

Conclusion

This technical guide has provided a detailed overview of the preclinical pharmacokinetics of this compound. The summarized quantitative data, comprehensive experimental protocols, and illustrative diagrams offer a solid foundation for researchers and drug development professionals. A profound understanding of the pharmacokinetic behavior of DHFU is critical for the rational optimization of 5-FU therapy, with the ultimate goal of enhancing its anticancer efficacy while minimizing its associated toxicities. The information presented herein is intended to facilitate the design of future preclinical studies and contribute to the development of safer and more effective cancer treatments.

References

5,6-Dihydro-5-fluorouracil: A Technical Examination of its Limited Biological Activity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 5,6-Dihydro-5-fluorouracil (DHFU), the primary catabolite of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). While 5-FU is a cornerstone of treatment for various solid tumors, its efficacy and toxicity are intricately linked to its metabolic pathways. Understanding the role of its metabolites, such as DHFU, is crucial for optimizing cancer therapy and managing adverse effects. This document synthesizes available data on the cytotoxicity of DHFU, details relevant experimental methodologies, and illustrates the metabolic context in which this compound exists.

Executive Summary

This compound is the initial and primary product of 5-fluorouracil catabolism, a reaction catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2] The vast majority of administered 5-FU (over 80%) is converted to DHFU, which is subsequently metabolized to α-fluoro-β-ureidopropionic acid (FUPA) and then to α-fluoro-β-alanine (FBAL).[1] Contrary to the potent cytotoxic effects of 5-FU's anabolic metabolites (e.g., FdUMP, FUTP), DHFU is predominantly considered an inactive metabolite with significantly lower cytotoxic activity against cancer cells.[1] However, some level of cytotoxicity has been observed in specific cell lines, such as human keratinocytes, which is a consideration in the context of 5-FU-related toxicities like hand-foot syndrome.[3] This guide will dissect the available quantitative data, experimental approaches to its study, and its place within the broader metabolic cascade of 5-FU.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of DHFU has been evaluated in various cell lines, primarily in comparison to its parent drug, 5-FU. The following tables summarize the key quantitative findings.

| Compound | Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |

| This compound | HaCaT (Human Keratinocytes) | MTT | 4 days | 13.4 | [3] |

| 5-Fluorouracil | HaCaT (Human Keratinocytes) | MTT | 4 days | 0.2 | [3] |

| This compound | WiDr (Human Colon Cancer) | MTT | 4 days | 560 | [3] |

| 5-Fluorouracil | WiDr (Human Colon Cancer) | MTT | 4 days | 3.3 | [3] |

| α-fluoro-β-alanine (FBAL) | HaCaT (Human Keratinocytes) | MTT | 4 days | > 650 | [3] |

| α-fluoro-β-alanine (FBAL) | WiDr (Human Colon Cancer) | MTT | 4 days | > 6500 | [3] |

Table 1: Comparative in vitro Cytotoxicity of this compound and Related Compounds.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of DHFU. The following sections outline the protocols for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells (e.g., HaCaT, WiDr) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of DHFU, 5-FU, and other relevant compounds for the desired exposure time (e.g., 4 days).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

High-Performance Liquid Chromatography (HPLC) for DHFU Quantification

HPLC is a crucial technique for pharmacokinetic studies and for measuring DPD activity by quantifying the conversion of 5-FU to DHFU.

Protocol:

-

Sample Preparation: Extract 5-FU and DHFU from biological matrices (e.g., plasma, cell lysates) using a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction).

-

Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column.

-

Elution: Use an isocratic or gradient mobile phase (e.g., a mixture of phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile) to separate the compounds.

-

Detection: Detect the eluted compounds using a UV detector at a specific wavelength (e.g., 210 nm).

-

Quantification: Determine the concentration of DHFU by comparing its peak area to a standard curve generated with known concentrations of the compound.

Signaling Pathways and Experimental Workflows

While DHFU does not significantly trigger specific anticancer signaling pathways due to its low activity, its formation is a critical step in the overall metabolic pathway of 5-FU. The following diagrams illustrate this metabolic context and a typical experimental workflow for assessing its cytotoxicity.

Caption: Metabolic pathway of 5-Fluorouracil (5-FU).

Caption: Workflow for assessing the cytotoxicity of DHFU.

Conclusion

This compound is the principal inactive catabolite of 5-fluorouracil. While it exhibits minimal direct cytotoxicity against cancer cell lines, its formation is a critical determinant of 5-FU's overall therapeutic index. High DPD activity leads to rapid conversion of 5-FU to the less active DHFU, potentially reducing the anticancer efficacy. Conversely, DPD deficiency can lead to elevated 5-FU levels and severe toxicity. The study of DHFU is therefore of significant clinical relevance, not for its own anticancer properties, but for its role as a biomarker for 5-FU metabolism and toxicity. Future research in this area should continue to focus on the pharmacokinetics of DHFU and its utility in personalizing 5-FU therapy.

References

- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lack of contribution of dihydrofluorouracil and alpha-fluoro-beta-alanine to the cytotoxicity of 5'-deoxy-5-fluorouridine on human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elimination of 5,6-Dihydro-5-fluorouracil from the Body: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms governing the elimination of 5,6-Dihydro-5-fluorouracil (DHFU) from the body. DHFU is the initial and principal catabolite of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Understanding the pharmacokinetics of DHFU is critical for optimizing 5-FU therapy, minimizing toxicity, and developing novel fluoropyrimidine-based drugs.

Core Concepts in this compound Elimination

The elimination of DHFU is intrinsically linked to the catabolism of its parent compound, 5-FU. Over 80% of an administered dose of 5-FU is catabolized, with DHFU being the first and rate-limiting product of this pathway.[1][2][3] The subsequent metabolic cascade and excretion routes are central to the clearance of fluoropyrimidines.

Metabolic Pathway

The catabolism of 5-FU to its inactive metabolites occurs primarily in the liver through a three-step enzymatic process:

-

Reduction: 5-Fluorouracil is converted to this compound (DHFU) by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) . This is the rate-limiting step in 5-FU catabolism.[1]

-

Hydrolysis: DHFU is then hydrolyzed to α-fluoro-β-ureidopropionic acid (FUPA) by the enzyme dihydropyrimidinase (DPYS) .

-

Further Breakdown: FUPA is subsequently converted to the final major catabolite, α-fluoro-β-alanine (FBAL), by the enzyme β-ureidopropionase (UPB1) .[4]

FBAL is then largely excreted from the body.

Figure 1: Catabolic Pathway of 5-Fluorouracil.

Excretion Routes

The primary route for the elimination of 5-FU catabolites is through the kidneys, with a significant portion of the administered dose being excreted in the urine.[5]

-

Renal Excretion: Approximately 60-90% of an administered 5-FU dose is excreted in the urine within 24 hours, predominantly as FBAL.[5]

-

Biliary Excretion: A smaller fraction, accounting for 2-3% of the total administered radioactivity, is eliminated through biliary excretion.[5] Interestingly, studies have identified a unique metabolic pathway where FBAL is conjugated with cholic acid to form N-cholyl-2-fluoro-β-alanine, which is then excreted in the bile.[6]

Quantitative Pharmacokinetics of this compound and Related Metabolites

The following tables summarize key pharmacokinetic parameters for DHFU and its related metabolites from studies in cancer patients.

| Parameter | 5-Fluorouracil (5-FU) | This compound (DHFU) | α-fluoro-β-ureidopropionic acid (FUPA) | α-fluoro-β-alanine (FBAL) | Reference(s) |

| Apparent Elimination Half-life (t½) | 12.9 ± 7.3 min | 61.9 ± 39.0 min | 238.9 ± 175.4 min | 1976 ± 358 min | [5] |

| Peak Plasma Concentration (Cmax) | - | 23.7 ± 9.9 µM | - | - | [5] |

| Time to Peak Concentration (Tmax) | - | ~60 min | - | - | [5] |

Table 1: Pharmacokinetic Parameters of 5-FU and its Metabolites in Plasma

| Excretion Route | Compound | Percentage of Administered Dose | Reference(s) |

| Urine | α-fluoro-β-alanine (FBAL) | 60-90% within 24 hours | [5] |

| Bile | Total Radioactivity | 2-3% | [5] |

| Bile | N-cholyl-2-fluoro-β-alanine | Major unrecognized metabolite | [6] |

Table 2: Excretion of 5-FU Metabolites

Experimental Protocols

The quantification of DHFU and other fluoropyrimidine metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), and 19F Nuclear Magnetic Resonance (NMR) spectroscopy are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for DHFU Analysis

Objective: To quantify the concentration of DHFU in human plasma.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 500 µL plasma sample, add an internal standard (e.g., 5-chlorouracil).

-

Add 100 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 3.5; 0.01 M).

-